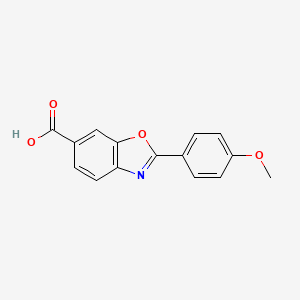
5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of an ethoxy group at the 5-position, a hydroxymethyl group at the 2-position, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethyl-5-ethoxypyridine.
Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with a hydroxide ion source to introduce the hydroxymethyl group at the 2-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: The major product is 5-ethoxy-2-(carboxymethyl)pyridin-4(1H)-one.
Reduction: The major product is 5-ethoxy-2-(hydroxymethyl)dihydropyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinone derivatives.
科学的研究の応用
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxymethyl-5-ethoxypyridine: Similar structure but lacks the pyridinone ring.
5-Ethoxy-2-methylpyridin-4(1H)-one: Similar structure but has a methyl group instead of a hydroxymethyl group.
5-Ethoxy-2-(hydroxymethyl)pyridine: Similar structure but lacks the pyridinone ring.
Uniqueness
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyridinone ring enhances its potential for diverse applications in various fields.
特性
IUPAC Name |
5-ethoxy-2-(hydroxymethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8-4-9-6(5-10)3-7(8)11/h3-4,10H,2,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJNJBTBXMZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC(=CC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone](/img/structure/B7842803.png)
![Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842808.png)
![2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7842823.png)
![Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B7842827.png)
![1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone](/img/structure/B7842828.png)
![1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B7842833.png)

![Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B7842865.png)
![methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate](/img/structure/B7842868.png)
